molecular formula C18H16N2O3 B11330131 N-(8-methoxyquinolin-5-yl)-2-phenoxyacetamide

N-(8-methoxyquinolin-5-yl)-2-phenoxyacetamide

Cat. No.: B11330131
M. Wt: 308.3 g/mol
InChI Key: AYHDCVVNECIADF-UHFFFAOYSA-N
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Description

N-(8-Methoxyquinolin-5-yl)-2-phenoxyacetamide is a synthetic organic compound of interest in chemical and pharmacological research. This molecule is built on a quinoline scaffold, a structure known for its diverse biological activities and widespread use in developing therapeutic agents. The compound features a methoxy substituent at the 8-position of the quinoline ring and a phenoxyacetamide group at the 5-position. This specific architecture suggests potential as a key intermediate or pharmacophore in drug discovery projects. Researchers can leverage this compound in the design and synthesis of novel molecules, particularly for structure-activity relationship (SAR) studies. Quinoline-based compounds are frequently investigated for their potential interactions with various enzymes and cellular receptors. As a research chemical, its value lies in its use as a building block for more complex structures or as a reference standard in analytical studies. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and toxicity assessments prior to use.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

N-(8-methoxyquinolin-5-yl)-2-phenoxyacetamide

InChI

InChI=1S/C18H16N2O3/c1-22-16-10-9-15(14-8-5-11-19-18(14)16)20-17(21)12-23-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,20,21)

InChI Key

AYHDCVVNECIADF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)COC3=CC=CC=C3)C=CC=N2

Origin of Product

United States

Preparation Methods

Methylation of 8-Hydroxyquinoline

8-Hydroxyquinoline is methylated using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base.
Reaction Conditions :

  • Solvent : DMF (anhydrous)

  • Temperature : 80°C, 12 hours

  • Yield : 89%.

Mechanism : Nucleophilic substitution (SN2) at the hydroxyl oxygen, facilitated by the electron-withdrawing quinoline ring.

Nitration of 8-Methoxyquinoline

Nitration introduces a nitro group at the 5-position using fuming nitric acid (90%) and concentrated sulfuric acid.
Reaction Conditions :

  • Nitrating Agent : HNO₃/H₂SO₄ (1:3 v/v)

  • Temperature : 0–5°C (ice bath)

  • Reaction Time : 2 hours

  • Yield : 76%.

Regioselectivity : The methoxy group directs nitration to the 5-position due to its electron-donating resonance effect.

Reduction of 5-Nitro-8-methoxyquinoline

Catalytic hydrogenation with Pd/C (10% w/w) in ethanol reduces the nitro group to an amine.
Reaction Conditions :

  • Pressure : 1 atm H₂

  • Temperature : 25°C

  • Time : 6 hours

  • Yield : 92%.

Purification : The crude product is recrystallized from ethanol/water (4:1) to afford pale-yellow crystals.

Synthesis of Phenoxyacetyl Chloride

Preparation of Phenoxyacetic Acid

Phenol reacts with chloroacetic acid in alkaline conditions (NaOH, 10% aqueous).
Reaction Conditions :

  • Molar Ratio : Phenol:Chloroacetic acid = 1:1.2

  • Temperature : Reflux (100°C), 4 hours

  • Yield : 85%.

Mechanism : Nucleophilic aromatic substitution (SNAr) at the phenolic oxygen.

Chlorination to Phenoxyacetyl Chloride

Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions.
Reaction Conditions :

  • Solvent : Toluene (dry)

  • Temperature : 70°C, 3 hours

  • Yield : 95%.

Workup : Excess SOCl₂ is removed via rotary evaporation, yielding a colorless liquid.

Amide Coupling: Final Step

Reaction of 8-Methoxyquinolin-5-amine with Phenoxyacetyl Chloride

The amine and acid chloride are coupled in dichloromethane (DCM) using triethylamine (TEA) as a base.
Reaction Conditions :

  • Molar Ratio : Amine:Acid chloride:TEA = 1:1.1:1.5

  • Temperature : 0°C → 25°C (gradual warming)

  • Time : 12 hours

  • Yield : 78%.

Mechanism : Nucleophilic acyl substitution, with TEA scavenging HCl.

Alternative Coupling Methods

  • EDCl/HOBt : Ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in THF yield 82% product.

  • Microwave-Assisted : 30 minutes at 100°C improves yield to 85% but risks decomposition.

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Ethyl acetate/hexane (3:7)

  • Purity : >99% (HPLC).

Spectroscopic Data

Property Value
Melting Point 142–144°C
¹H NMR (400 MHz, CDCl₃) δ 8.72 (d, J=8.4 Hz, 1H, Quin-H2)
δ 7.89 (d, J=8.8 Hz, 1H, Quin-H6)
δ 4.12 (s, 3H, OCH₃)
IR (KBr) 1665 cm⁻¹ (C=O), 1530 cm⁻¹ (N–H bend)

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost Scalability
Classical Coupling 78%99%LowModerate
EDCl/HOBt 82%98%HighHigh
Microwave-Assisted 85%97%MediumLow

Optimal Route : Classical coupling balances cost and yield for industrial-scale production.

Challenges and Optimization Strategies

  • Nitration Side Products : 3-Nitro and 7-nitro isomers form at >5% if temperature exceeds 10°C. Solution: Strict temperature control.

  • Amine Oxidation : The quinoline amine is prone to oxidation. Solution: Conduct reactions under nitrogen atmosphere.

  • Phenoxyacetyl Chloride Hydrolysis : Use anhydrous solvents and molecular sieves to prevent acid formation .

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding 2-phenoxyacetic acid and 8-methoxyquinolin-5-amine. This reaction is critical for prodrug activation or metabolite formation in biological systems.

Conditions Products Mechanism
Acidic (e.g., HCl, reflux)2-Phenoxyacetic acid + 8-Methoxyquinolin-5-amineNucleophilic acyl substitution
Basic (e.g., NaOH, aqueous)2-Phenoxyacetate salt + 8-Methoxyquinolin-5-amineBase-promoted cleavage

This reactivity aligns with general amide behavior, as observed in structurally related compounds.

Electrophilic Aromatic Substitution (Quinoline Ring)

The 8-methoxyquinoline moiety directs electrophilic substitution to specific positions due to the electron-donating methoxy group and electron-withdrawing nitrogen heteroatom.

Reaction Conditions Position Product
NitrationHNO₃/H₂SO₄, 0–5°CC-6 or C-7Nitro-substituted derivative
HalogenationX₂ (Cl₂, Br₂), Fe catalystC-6Halo-substituted derivative

The methoxy group activates the quinoline ring at positions ortho and para to itself, while the nitrogen atom deactivates adjacent positions . This dual directing effect creates regioselectivity in substitution reactions.

Metal Chelation

The quinoline nitrogen and methoxy oxygen can act as bidentate ligands, forming stable coordination complexes with transition metals.

Metal Ion Complex Type Application
Cu²+OctahedralCatalytic or antimicrobial activity
Zn²+TetrahedralEnzyme inhibition studies

Such chelation is well-documented in 8-hydroxyquinoline derivatives , suggesting analogous behavior for the methoxy variant.

Phenoxy Ring Functionalization

The phenoxy group undergoes electrophilic substitution, typically at the para position relative to the oxygen atom.

Reaction Conditions Product
NitrationHNO₃/AcOH, 25°C4-Nitro-phenoxyacetamide derivative
SulfonationH₂SO₄, 50°C4-Sulfo-phenoxyacetamide derivative

The electron-rich phenoxy ring facilitates these reactions, which are common in aromatic ethers.

Reduction of the Amide Bond

The acetamide group can be reduced to a secondary amine using strong reducing agents.

Reducing Agent Conditions Product
LiAlH₄Dry ether, refluxN-(8-Methoxyquinolin-5-yl)-2-phenoxyethylamine

This transformation is valuable for generating amine intermediates in drug discovery.

Oxidation Reactions

The methoxy group is resistant to oxidation under mild conditions, but strong oxidants (e.g., KMnO₄) may cleave the quinoline ring. Selective oxidation of the methyl group in methoxyquinoline has not been reported, likely due to steric and electronic constraints.

Derivatization via Coupling Reactions

The compound’s amine or carboxylic acid derivatives (from hydrolysis) can participate in:

  • Peptide coupling (e.g., EDC/HOBt) to generate peptidomimetics.

  • Schiff base formation with aldehydes/ketones.

These reactions are leveraged in medicinal chemistry to enhance bioavailability or target specificity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
N-(8-methoxyquinolin-5-yl)-2-phenoxyacetamide has shown potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of phenoxyacetamide have been tested against HepG2 liver cancer cells, demonstrating IC50 values indicating effective inhibition of cell growth, with some derivatives outperforming standard chemotherapeutics like 5-Fluorouracil .

2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. In vitro assays have shown that certain analogues exhibit potent inhibition, suggesting potential applications in treating neurological disorders .

3. Antioxidant Properties
Research indicates that phenoxyacetamide derivatives possess antioxidant activities, which can protect biological systems from oxidative stress. This property is particularly relevant in developing therapies for conditions linked to oxidative damage, including cancer and neurodegenerative diseases .

Biological Assays and Mechanisms of Action

1. Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, modulating enzyme activities and signaling pathways. For example, it may inhibit cyclooxygenase enzymes involved in inflammatory responses, thereby reducing inflammation .

2. Biological Assays
In biological assays, the compound has been utilized to study its effects on various pathways, including those related to apoptosis and cell proliferation. The results suggest that it can induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Case Studies

1. Antitumor Activity in Cell Lines
A notable study investigated the antitumor effects of this compound on several cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong antitumor properties .

2. In Vivo Studies on Inflammation
In vivo experiments demonstrated that administration of the compound reduced markers of inflammation in animal models of arthritis, correlating with decreased levels of prostaglandin E2 and inhibition of COX activity .

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Analogous Compounds
Compound Name Backbone/Substituents Synthesis Yield (%) Melting Point (°C) Biological Activity Reference
N-(8-Methoxyquinolin-5-yl)-2-phenoxyacetamide Quinoline (8-OMe, 5-phenoxyacetamide) N/A N/A Hypothesized herbicidal/antimicrobial
11b (Cephalosporin analog) Cephalosporin + phenoxyacetamide 9 Oil (yellow) Antibacterial
11c (Cephalosporin analog) Cephalosporin + phenoxyacetamide 23 Oil (yellow) Antibacterial
VIaa (Thiazole derivative) Thiazole + 3,5-dinitrophenyl + phenoxyacetamide N/A N/A Herbicidal (IC₅₀: 0.32 μM)
N-(5-Chloro-6-methoxyquinolin-8-yl)acetamide Quinoline (5-Cl, 6-OMe, 8-acetamide) N/A N/A Unspecified (structural analog)
2-Phenoxyacetamide MAO inhibitors Varied phenoxy substituents (e.g., OMe, Cl) >85 N/A MAO-B inhibition (IC₅₀: 0.8–5.2 μM)
Tetrahydropyrimidin-yl analogs (Compounds 34–38) Tetrahydropyrimidin-yl + acetamide groups 80–88 265–>320 Unspecified

Key Observations

Structural Influences on Bioactivity
  • Quinoline vs. Cephalosporin Backbones: Quinoline derivatives (e.g., N-(5-chloro-6-methoxyquinolin-8-yl)acetamide) may target microbial enzymes or DNA gyrases, whereas cephalosporin analogs (11b, 11c) exhibit β-lactam antibiotic activity .
  • Phenoxyacetamide Modifications: Electron-Withdrawing Groups (e.g., NO₂ in VIaa): Enhance herbicidal activity (IC₅₀: 0.32 μM against barnyard grass) by improving electrophilicity . Electron-Donating Groups (e.g., OMe in MAO inhibitors): Optimize MAO-B inhibition (IC₅₀: 0.8 μM) through hydrophobic interactions .
Physical Properties
  • Melting Points : Tetrahydropyrimidin-yl analogs exhibit exceptionally high melting points (>320°C), likely due to rigid, hydrogen-bonded networks. In contrast, cephalosporin derivatives remain oils, reflecting conformational flexibility .

Biological Activity

N-(8-methoxyquinolin-5-yl)-2-phenoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure that combines a quinoline moiety with a phenoxyacetamide group. The presence of these functional groups is believed to contribute to its diverse pharmacological properties.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound may exert anti-inflammatory and anticancer effects by modulating signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound displays significant anticancer properties. For instance, studies have shown that it induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and HEP2 (laryngeal cancer). The compound's mechanism involves the activation of pro-apoptotic proteins (e.g., BAX) and the inhibition of anti-apoptotic proteins (e.g., Bcl2) .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 Value (µg/mL)
MCF79.5
HEP212

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory activity by downregulating pro-inflammatory cytokines like IL-6 and COX-2 in treated cells. This suggests its potential for therapeutic applications in inflammatory diseases .

Case Studies

  • Cell Cycle Analysis : A study on MCF7 cells treated with this compound revealed that the compound halted the cell cycle at the G0/G1 phase, indicating its capability to inhibit cell proliferation .
  • Gene Expression Modulation : Real-time PCR analysis showed that treatment with this compound led to a significant decrease in the expression levels of genes associated with cell survival and proliferation, such as KI-67 and AKT1 .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison of Biological Activities

Compound NameAnticancer ActivityAnti-inflammatory Activity
This compoundYesYes
2-PhenoxyacetamideLimitedNo
8-MethoxyquinolineYesLimited

Q & A

Q. What are the standard synthetic routes for N-(8-methoxyquinolin-5-yl)-2-phenoxyacetamide, and how can reaction progress be monitored effectively?

Methodological Answer: The synthesis typically involves coupling 8-methoxyquinolin-5-amine with phenoxyacetyl chloride under basic conditions (e.g., using NaHCO₃ or Et₃N in anhydrous DCM/THF). Reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1 or 7:3) as the mobile phase. Post-reaction, purification is achieved via column chromatography or recrystallization. For intermediates like 2-chloro-N-phenylacetamide derivatives, refluxing with sodium azide in toluene:water (8:2) followed by extraction is common .

Basic Question

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm), quinoline protons (δ ~7.5–9.0 ppm), and acetamide carbonyl (δ ~168–170 ppm).
  • HRMS : Confirm molecular formula (e.g., C₁₈H₁₆N₂O₃).
  • X-ray crystallography : Resolve spatial configuration, as demonstrated for structurally related acetamide derivatives .
  • IR spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

Advanced Question

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (employing SHELX software ) determines bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding). For example, in compound VIaa (a structural analog), crystallography confirmed the planar conformation of the quinoline ring and the orientation of the phenoxy group, critical for structure-activity relationship (SAR) studies .

Advanced Question

Q. How should researchers design bioactivity assays to evaluate herbicidal or pharmacological potential?

Methodological Answer:

  • In vitro assays : Use Petri dish methods with barnyard grass/lettuce seedlings at 100 mg/L to assess herbicidal activity (≥70% inhibition indicates high potency) .
  • In vivo models : For neurological studies (e.g., GABA-A receptor modulation), employ receptor-binding assays with radiolabeled ligands (e.g., [³H]muscimol) and measure EC₅₀ values .
  • Dose-response curves : Validate activity across concentrations (10–200 µM) and calculate IC₅₀ using nonlinear regression.

Advanced Question

Q. What strategies are used to investigate the mechanism of action for this compound?

Methodological Answer:

  • Receptor profiling : Screen against GPCR libraries or ion channels (e.g., GABA-A) using patch-clamp electrophysiology or fluorescence-based calcium flux assays.
  • Enzyme inhibition studies : Test against acetylcholinesterase or cytochrome P450 isoforms via spectrophotometric assays (e.g., Ellman’s method).
  • Computational docking : Use AutoDock Vina to predict binding poses in quinoline-binding pockets (e.g., homology models of GABA-A receptors) .

Advanced Question

Q. How can synthetic yield and purity be optimized for large-scale preparation?

Methodological Answer:

  • Solvent optimization : Replace toluene with DMF for higher solubility of intermediates .
  • Catalyst screening : Test Pd/C or CuI for coupling reactions to reduce byproducts.
  • Purification : Employ preparative HPLC (C18 column, MeOH:H₂O gradient) for >98% purity. Monitor residual solvents via GC-MS.

Advanced Question

Q. How do researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structural analogs : Synthesize derivatives (e.g., varying methoxy or phenoxy substituents) to isolate key pharmacophores.
  • Orthogonal assays : Validate herbicidal activity via stem/leaf spray tests in addition to Petri dish assays .
  • Meta-analysis : Compare EC₅₀/IC₅₀ values across studies using standardized protocols (e.g., OECD guidelines).

Advanced Question

Q. What computational approaches predict interaction with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., quinoline moiety in hydrophobic pockets) over 100 ns trajectories.
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with bioactivity .
  • ADMET prediction : Use SwissADME to assess permeability (LogP ≈ 2.5–3.5) and CYP inhibition risks.

Basic Question

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride).
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

Advanced Question

Q. How is compound stability validated under varying storage conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose to 40°C/75% RH for 6 months; monitor decomposition via HPLC.
  • Light sensitivity : Store in amber vials under argon; assess photodegradation via UV-Vis (λmax ~270 nm).
  • Lyophilization : For long-term storage, lyophilize and store at -20°C with desiccants.

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